2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde
Description
2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 3-position and a 1,3-dioxane-containing ethoxy group at the 2-position. This compound is likely used as an intermediate in organic synthesis, pharmaceuticals, or agrochemicals, leveraging its dual functional groups for further derivatization.
Properties
IUPAC Name |
2-[2-(1,3-dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-16-12-5-2-4-11(10-15)14(12)19-9-6-13-17-7-3-8-18-13/h2,4-5,10,13H,3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKUUZNDIVEXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCCC2OCCCO2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 2-(1,3-dioxan-2-yl)ethanol under acidic conditions. The reaction proceeds through the formation of an ether linkage between the benzaldehyde and the dioxane ring. Commonly used reagents include sulfuric acid or hydrochloric acid as catalysts, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzoic acid
Reduction: 2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde is a compound that has garnered interest in various scientific research applications. This article will explore its applications in medicinal chemistry, organic synthesis, and material science, supported by relevant data and case studies.
Antioxidant Activity
Research has indicated that compounds with methoxybenzaldehyde derivatives exhibit significant antioxidant properties. A study demonstrated that similar compounds could scavenge free radicals effectively, suggesting potential applications in developing antioxidant drugs .
Antimicrobial Properties
The compound's structure allows for interactions with biological membranes, which may lead to antimicrobial effects. Studies have shown that derivatives of benzaldehyde can inhibit the growth of various bacteria and fungi, indicating a pathway for developing new antimicrobial agents .
Anti-inflammatory Effects
Compounds similar to this compound have been evaluated for their anti-inflammatory properties. Research suggests that these compounds can modulate inflammatory pathways, presenting opportunities for therapeutic applications in treating inflammatory diseases .
Synthesis of Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive aldehyde group allows for various reactions, including nucleophilic additions and condensation reactions, facilitating the construction of diverse chemical entities .
Development of Functional Materials
The dioxane structure can enhance the solubility and processability of polymers. Research has explored its use in creating functional materials that exhibit desirable properties such as flexibility and thermal stability, which are crucial for applications in coatings and adhesives .
Case Study 1: Synthesis of Antioxidant Compounds
In a recent study, researchers synthesized a series of methoxybenzaldehyde derivatives to evaluate their antioxidant activities. The results indicated that specific substitutions on the benzaldehyde core significantly enhanced radical scavenging activity compared to the parent compound .
Case Study 2: Antimicrobial Screening
A screening of various benzaldehyde derivatives, including those related to this compound, revealed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The findings suggest further exploration into modifying the structure to optimize efficacy .
Case Study 3: Polymer Development
Researchers have utilized this compound as a precursor in synthesizing novel polymeric materials with improved mechanical properties. The incorporation of the dioxane moiety was found to enhance the thermal stability and flexibility of the resulting polymers, making them suitable for advanced material applications .
Mechanism of Action
The mechanism of action of 2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the dioxane ring may interact with hydrophobic pockets in biomolecules, influencing their activity and stability .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and applications of 2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde with analogs from the evidence:
Physicochemical Properties
- Solubility :
- Hydrochloride salts (e.g., ) enhance water solubility, while dioxane’s ether linkages may improve solubility in polar aprotic solvents.
Biological Activity
2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde (commonly referred to as Dioxan-ethoxy-benzaldehyde) is a compound that has garnered attention due to its potential biological activities. This compound features a dioxane ring, which is known for its utility in organic synthesis and biological applications. The objective of this article is to explore the biological activity of Dioxan-ethoxy-benzaldehyde, focusing on its antibacterial, antifungal, and antiproliferative properties.
- Molecular Formula : C14H18O5
- Molecular Weight : 266.29 g/mol
- CAS Number : 1443354-55-9
Synthesis
The synthesis of Dioxan-ethoxy-benzaldehyde involves the reaction of salicylaldehyde with appropriate diols, utilizing catalytic methods to yield the desired compound efficiently. The structural characterization is typically performed using spectroscopic techniques such as NMR and mass spectrometry.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of Dioxan-ethoxy-benzaldehyde against various Gram-positive and Gram-negative bacteria. A comparative analysis of its activity was conducted against common pathogens:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 625–1250 µg/mL |
| Staphylococcus epidermidis | 625 µg/mL |
| Enterococcus faecalis | 625 µg/mL |
| Pseudomonas aeruginosa | 625 µg/mL |
| Escherichia coli | No activity |
| Klebsiella pneumoniae | No activity |
The results indicate that Dioxan-ethoxy-benzaldehyde exhibits significant antibacterial activity, particularly against Staphylococcus species and Enterococcus faecalis, while showing no effectiveness against E. coli and K. pneumoniae .
Antifungal Activity
The antifungal efficacy of Dioxan-ethoxy-benzaldehyde was assessed against Candida albicans, a common yeast pathogen. The compound demonstrated notable antifungal properties, with effective concentrations leading to significant inhibition of fungal growth.
| Fungal Strain | MIC |
|---|---|
| Candida albicans | Effective at concentrations < 1000 µg/mL |
This suggests that the compound may serve as a potential antifungal agent in therapeutic applications .
Antiproliferative Activity
In addition to its antimicrobial properties, Dioxan-ethoxy-benzaldehyde has been evaluated for antiproliferative effects against various cancer cell lines. The compound's ability to inhibit cell proliferation was measured using the MTT assay:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (human epidermoid carcinoma) | 10–20 |
| A549 (lung cancer) | 15–25 |
| MCF-7 (breast cancer) | 20–30 |
The IC50 values indicate that Dioxan-ethoxy-benzaldehyde possesses moderate antiproliferative activity across different cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies
- Antibacterial Screening : A study synthesized several derivatives of dioxolanes, including Dioxan-ethoxy-benzaldehyde, and tested them for antibacterial properties. The findings revealed that compounds with similar structures exhibited varying degrees of antibacterial activity, with Dioxan-ethoxy-benzaldehyde ranking among the more effective derivatives .
- Antifungal Evaluation : Another study focused on the antifungal properties of compounds containing dioxolane rings. Here, Dioxan-ethoxy-benzaldehyde showed significant inhibition against C. albicans, suggesting a promising avenue for further research into antifungal therapies .
- Anticancer Research : Research involving various benzimidazole derivatives indicated that modifications in structure could enhance biological activity. Dioxan-ethoxy-benzaldehyde's structure presents opportunities for further modifications aimed at improving its anticancer efficacy .
Q & A
Q. How can green chemistry principles improve the sustainability of its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
